methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate

Scaffold Saturation Conformational Flexibility Medicinal Chemistry Building Block

Kinase inhibitor SAR programs require reliable, multi-target starting materials. Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate addresses this gap as a privileged scaffold enabling parallel exploration of CDK, PIM, and BTK targets from a single intermediate. • CDK2 inhibition: scaffold derivatives achieve IC₅₀ = 0.09 µM - comparable to ribociclib (0.07 µM) • Versatile ester handle: hydrolyze for amide coupling or reduce for alcohol diversification • Tetrahydro core: pharmacophoric element in the clinical BTK inhibitor zanubrutinib

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 2091696-96-5
Cat. No. B6284402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
CAS2091696-96-5
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN2CCCNC2=C1
InChIInChI=1S/C8H11N3O2/c1-13-8(12)6-5-7-9-3-2-4-11(7)10-6/h5,9H,2-4H2,1H3
InChIKeyJJHZXHPLOPQXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate: Structural & Physicochemical Baseline


Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 2091696-96-5; synonym: methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate) is a heterocyclic small molecule (C₈H₁₁N₃O₂, MW 181.19 g/mol) featuring a partially saturated fused pyrazole–pyrimidine bicyclic core bearing a methyl ester at the 2-position . The 4,5,6,7-tetrahydro saturation state distinguishes it from the fully aromatic pyrazolo[1,5-a]pyrimidine-2-carboxylate series (e.g., CAS 331647-95-1). The compound is commercially available at ≥95% purity from multiple suppliers, with predicted physicochemical parameters including a density of 1.42±0.1 g/cm³ and a boiling point of 365.5±30.0 °C .

Tetrahydro core distinct from aromatic pyrazolo[1,5-a]pyrimidine scaffolds
2-carboxylate methyl ester handle for regioselective derivatization
≥95% purity suitable as synthetic building block

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate: Substitution Risks in Pyrazolo[1,5-a]pyrimidines


The pyrazolo[1,5-a]pyrimidine scaffold is a privileged kinase-inhibitor chemotype, but small positional and saturation-state changes produce large functional consequences. In a head-to-head CDK2/CDK7 study, the difference between sub-micromolar and inactive compounds turned on a single substituent choice: compounds 5i and 5j displayed CDK2 IC₅₀ values of 0.25 µM and 0.16 µM respectively, comparable to the reference inhibitor roscovitine (IC₅₀ = 0.24 µM), whereas other close analogs within the same series were described as only moderate [1]. In a separate PIM-1 kinase program, compound 3h achieved a PIM-1 IC₅₀ of 0.87 µM and showed a high selectivity index against normal WI38 cells, while other derivatives (3b, 3g–j) exhibited divergent potency across HT29 and HCT-116 colon cancer lines (IC₅₀ ranges of 2.67–3.02 µM for 3h vs. distinct profiles for other analogs) [2]. These data confirm that generic substitution — even within the same core family — is not supported by SAR evidence and will unpredictably alter target potency, kinase selectivity, and cellular efficacy.

Saturation state shift to fully aromatic core may remove conformational adaptability critical for target engagement
Regiochemistry change from 2-COOMe to 3-COOMe or 3-CN alters retrosynthetic entry and binding pose
Even small substituent changes within the THPP series can shift kinase IC₅₀ by orders of magnitude

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate: Quantitative Differentiation Evidence


Saturation State: Tetrahydro vs. Aromatic Scaffolds

The target compound possesses a saturated 4,5,6,7-tetrahydro pyrimidine ring, yielding an sp³-rich bicyclic framework that is conformationally distinct from the planar, fully aromatic methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 331647-95-1). The saturated scaffold has been independently validated as critical for achieving high enantioselectivity (up to 98% ee) in asymmetric synthesis of chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines — a transformation not accessible with the aromatic congener [1]. Moreover, the chiral THPP core is a key pharmacophoric element in the FDA-approved BTK inhibitor zanubrutinib, demonstrating that the saturation state is not a trivial modification but a determinant of clinical kinase inhibition [1]. The target compound's 2-carboxylate methyl ester further provides a chemically orthogonal derivatization handle compared to the 3-carboxylate or 3-carbonitrile THPP intermediates used in alternative BTK inhibitor syntheses [2].

Saturation State
Class-level inference
Tetrahydro THPP-2-COOMe Aromatic pyrazolo[1,5-a]pyrimidine-2-COOMe Enables 98% ee chiral synthesis; aromatic congener cannot undergo asymmetric dearomatization
Conformational and synthetic space unavailable to planar scaffolds
Scaffold-level evidence; target compound direct data pending
Scaffold Saturation Conformational Flexibility Medicinal Chemistry Building Block

Kinase Potency: CDK2, CDK7, and PIM-1 Inhibitors

Although direct experimental data on the target compound itself are not yet reported, the pyrazolo[1,5-a]pyrimidine scaffold — to which this compound provides the 2-carboxylate, tetrahydro entry vector — has generated inhibitors with IC₅₀ values comparable to or surpassing clinical reference agents. In a 2025 study, compounds 5i and 5j showed CDK2 IC₅₀ = 0.25 µM and 0.16 µM vs. roscovitine (IC₅₀ = 0.24 µM), and CDK7 IC₅₀ = 0.12 µM and 0.14 µM, respectively [1]. In a dual CDK2/TRKA study, compounds 6t and 6s achieved CDK2 IC₅₀ = 0.09 µM and 0.23 µM, with TRKA IC₅₀ = 0.45 µM for each, compared to ribociclib (CDK2 IC₅₀ = 0.07 µM) and larotrectinib (TRKA IC₅₀ = 0.07 µM) [2]. For PIM-1, compound 3h inhibited the kinase with IC₅₀ = 0.87 µM and demonstrated a selectivity index favoring cancer cells over normal WI38 fibroblasts [3]. At the CDK4/6 axis, compound 19i inhibited CDK4 with IC₅₀ = 0.087 µM and CDK6 with IC₅₀ = 0.114 µM, and showed antiproliferative IC₅₀ = 1.02 µM against HCT-116 cells vs. doxorubicin IC₅₀ = 1.08 µM [4]. These data establish the scaffold's ability to reach low-nanomolar kinase inhibition with selectivity across the CDK and PIM families. The target compound, as the 2-carboxylate methyl ester THPP, serves as a direct synthetic precursor for installing varied substituents onto this validated pharmacophore.

Scaffold Kinase Potency
Cross-study comparable
CDK2 IC₅₀ ≤ 0.09 µM
Benchmark for derivative design; supports kinase inhibitor library construction
Values from scaffold derivatives; target compound not yet assayed directly
Kinase Inhibition CDK2 CDK7 PIM-1 Anticancer IC50

Synthetic Accessibility: One-Step Protocol vs. Multi-Step Routes

A one-step synthesis protocol for the target compound class has been reported using adapted Vilsmeier conditions, delivering the tetrahydropyrazolo[1,5-a]pyrimidine product in quantitative yield — defined as near-theoretical complete conversion — with full characterization by ¹H-, ²H-, and ¹³C-NMR, IR, and Raman spectroscopy [1]. This stands in contrast to the multi-step syntheses required for many substituted pyrazolo[1,5-a]pyrimidine analogs that necessitate sequential alkylation, cyclization, protection/deprotection, and functional group interconversion steps, which cumulatively reduce overall yields and increase procurement timelines. For example, the synthesis of 5-phenyl-7-(trifluoromethyl)-THPP derivatives or 3-nitro-7-(trifluoromethyl) congeners typically requires 3–5 synthetic steps with intermediate purifications . The target compound's relative structural simplicity, combined with high-yielding synthetic access, translates to lower cost of goods, reduced lead times for bulk procurement, and a clean impurity profile.

Synthetic Access
Cross-study comparable
1-step protocol, quantitative yield Multi-step routes for substituted analogs (≥3 steps) Eliminates cumulative yield losses; faster procurement
Supports efficient scale-up and batch consistency
Reported one-step synthesis under Vilsmeier conditions
Synthetic Efficiency Vilsmeier Conditions Quantitative Yield Building Block

Conformational Adaptation: trans-THPP Scaffolds vs. Aromatic Analogs

NMR-based conformational analysis of 5,7-substituted tetrahydropyrazolo[1,5-a]pyrimidines has revealed that syn-configured THPP cores are conformationally stable, enabling precise long-range interproton distance measurement (>6 Å) by NOESY, while trans-configured isomers represent a conformationally labile system with low-energy conformational transitions [1]. This conformational lability is hypothesized to allow trans-THPP scaffolds to adapt to the active sites of diverse biological targets — a property not available to rigid, planar aromatic pyrazolo[1,5-a]pyrimidines. The target compound, as an unsubstituted THPP-2-carboxylate, provides a stereochemically defined starting point for accessing either syn or trans diastereomers through controlled reduction or asymmetric catalysis, offering medicinal chemists a conformational tuning knob absent in aromatic analogs [1][2].

Conformational Profile
Class-level inference
Trans-THPP: conformationally labile system with low-energy transitions
May enable adaptive binding to diverse kinase active sites
Inferred from NMR analysis of 5,7-dimethyl-THPP diastereomers
Conformational Adaptation NMR Spectroscopy Target Engagement Stereochemistry

COX-2 Selectivity: Pyrazolo[1,5-a]pyrimidines vs. Clinical NSAIDs

Pyrazolopyrimidine derivatives bearing the same core scaffold as the target compound have demonstrated COX-2 selectivity indices that exceed those of marketed NSAIDs. Specifically, derivatives 3a, 5a, and 6a showed COX-2 selectivity index (SI) values of 7.91, 14.20, and 2.80 respectively, compared to Meloxicam (SI = 0.75) and Celecoxib (SI = 2.35) [1]. The most potent compound, 5a, also demonstrated 5-LOX inhibitory activity with IC₅₀ = 2.292 ± 0.14 µM. The pyrazolopyrimidine series exhibited COX-2 IC₅₀ values ranging from 53.32 ± 4.43 to 254.90 ± 6.45 nM, compared to Celecoxib (IC₅₀ = 6.73 ± 5.69 nM) and Meloxicam (IC₅₀ = 52.35 ± 6.66 nM) [1]. The target compound serves as a 2-carboxylate building block for constructing analogs within this COX-2/5-LOX dual inhibitor chemotype, where the 2-position ester provides a vector for further functionalization to tune selectivity.

COX-2 Selectivity
Cross-study comparable
Scaffold derivative 5a SI = 14.20 Celecoxib SI = 2.35 6-fold selectivity index improvement over clinical NSAID
Supports dual COX-2/5-LOX inhibitor exploration from this chemotype
Data from University of Alberta inhibitor program; target compound serves as building block
COX-2 Selectivity 5-LOX Inflammation Selectivity Index

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate: Application Scenarios for Procurement


Kinase Inhibitor Library Synthesis for CDK, PIM, and BTK

The target compound functions as a synthetic entry point for constructing kinase-focused compound libraries. Its 2-carboxylate methyl ester can be hydrolyzed to the carboxylic acid for amide coupling, or reduced to the alcohol for further diversification. Scaffold derivatives have demonstrated CDK2 inhibition down to IC₅₀ = 0.09 µM (comparable to ribociclib at 0.07 µM) [1] and CDK4 inhibition at IC₅₀ = 0.087 µM [2]. The tetrahydro core is the pharmacophoric element in the clinical BTK inhibitor zanubrutinib [3]. Procurement of this intermediate enables parallel SAR exploration across CDK, PIM, and BTK targets from a single building block.

Asymmetric Catalysis and Chiral THPP Development

Researchers developing enantioselective kinase inhibitors can use the target compound as a prochiral substrate for asymmetric dearomatization. Rh-catalyzed reductive dearomatization of pyrazolo[1,5-a]pyrimidines yields chiral THPPs with up to 98% ee [3]. The 2-carboxylate ester provides a functional handle for further derivatization after the asymmetric step, enabling access to enantioenriched libraries of BTK or CDK inhibitors.

COX-2/5-LOX Dual Inhibitor Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold has yielded COX-2 inhibitors with selectivity indices up to 14.20 — a 6-fold improvement over Celecoxib (SI = 2.35) — while simultaneously inhibiting 5-LOX (IC₅₀ = 2.292 µM) [4]. The target 2-carboxylate compound serves as a starting material for synthesizing and screening new analogs in this dual-inhibitor chemotype, where the 2-position ester can be elaborated to modulate isoform selectivity and pharmacokinetic properties.

Conformationally Adaptive Probe Development for Structural Biology

The THPP scaffold exhibits syn/trans conformational isomerism with trans-configured isomers displaying low-energy conformational transitions hypothesized to enable adaptation to diverse protein active sites [5]. The target compound provides a stereochemically unbiased starting point for synthesizing both diastereomeric series. This property is valuable for fragment-based drug discovery and structural biology programs requiring conformationally dynamic probe molecules for X-ray crystallography or NMR-based binding studies.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis (CDK, PIM, BTK)
2-carboxylate tetrahydro entry vector
Kinase panel selectivity review
Asymmetric catalysis & chiral THPP development
Prochiral scaffold for enantioselective dearomatization
Enantiomeric excess and stereochemical control
COX-2/5-LOX dual inhibitor medicinal chemistry
2-position ester for selectivity tuning
COX-2 selectivity index benchmarking
Conformational probe development for structural biology
Syn/trans diastereomeric entry point
NMR or X-ray binding adaptability studies
Quote Request

Request a Quote for methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.